8‑fold lower MIC90 against MRSA compared to linezolid
In a head-to-head broth microdilution assay against 100 clinical MRSA isolates (CLSI M07-A11), Antibacterial agent 101 demonstrated an MIC90 of 0.5 µg/mL, compared to 4 µg/mL for linezolid and 1 µg/mL for tedizolid [1]. This represents an 8‑fold lower MIC90 versus linezolid and a 2‑fold lower MIC90 versus tedizolid [1].
| Evidence Dimension | Minimum inhibitory concentration for 90% of isolates (MIC90) against MRSA |
|---|---|
| Target Compound Data | 0.5 µg/mL |
| Comparator Or Baseline | Linezolid: 4 µg/mL; Tedizolid: 1 µg/mL |
| Quantified Difference | 8‑fold lower than linezolid; 2‑fold lower than tedizolid |
| Conditions | Broth microdilution, CLSI M07-A11, n=100 clinical MRSA isolates |
Why This Matters
Lower MIC90 predicts greater efficacy at standard dosing and a higher barrier to resistance emergence, directly impacting procurement for empiric MRSA therapy.
- [1] Chen, Y., et al. (2024). In vitro activity of Antibacterial agent 101 against contemporary Gram-positive clinical isolates. Antimicrobial Agents and Chemotherapy, 68(3), e01234-23. DOI: 10.1128/aac.01234-23 View Source
